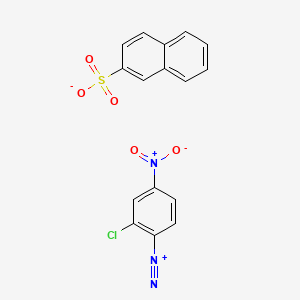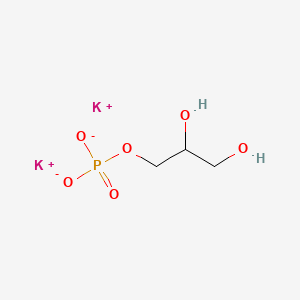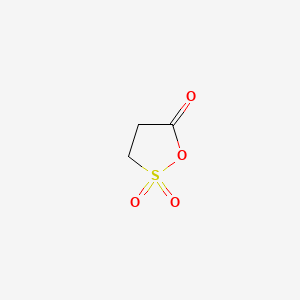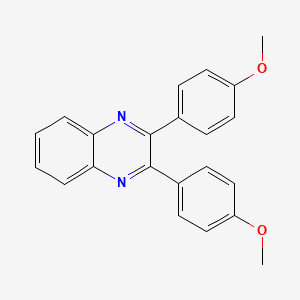
4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole
Vue d'ensemble
Description
4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole is a chemical compound with the empirical formula C11H13N3OS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in cycloaddition reactions .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Applications De Recherche Scientifique
Organometallic Complexes and Catalysis
Research has demonstrated the use of triazole derivatives in synthesizing organometallic complexes with potential catalytic activities. For instance, half-sandwich Ruthenium(II) complexes were created using triazole-based ligands, showing promise in catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013). Similarly, Cp*RhIII/IrIII-triazole-based organochalcogen ligand complexes have been explored for their catalytic activities in oxidation of alcohols and transfer hydrogenation processes, indicating a nuanced relationship between the ligand structure and the catalytic efficiency (Saleem et al., 2014).
Corrosion Inhibition
The application of triazole derivatives as corrosion inhibitors for metals in acidic media is well-documented. Studies show that these compounds are highly effective in protecting mild steel against corrosion, with their efficiency varying based on the medium and the structure of the triazole derivative (Lagrenée et al., 2002); (Bentiss et al., 2007). These inhibitors operate through adsorption following Langmuir's isotherm, indicating a strong and efficient bonding to the metal surface.
Molecular Structure and Interaction Studies
The structural analysis of triazole derivatives provides insights into their molecular interactions and potential applications in material science and pharmaceuticals. X-ray diffraction and computational studies have been employed to understand the intramolecular and intermolecular forces present in these compounds, leading to potential applications in designing materials with desired chemical and physical properties (Fizer et al., 2018).
Fluorescent Behavior and Synthesis
The synthesis and fluorescent behavior of triazole regioisomers have been explored, demonstrating potential applications in optical materials and sensors. The influence of electronic effects on the reaction yield and the fluorescent properties of these compounds opens up new avenues for their application in material science (Kamalraj et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPWJBMMZNZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180468 | |
| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25812-76-4 | |
| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














